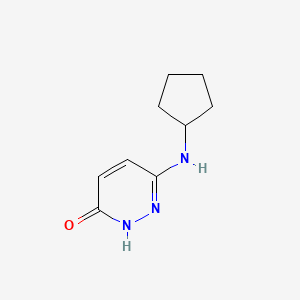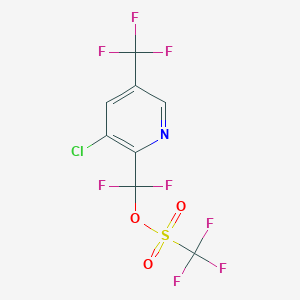
(3-Chloro-5-(trifluorométhyl)pyridin-2-yl)difluorométhyl trifluorométhanesulfonate
Vue d'ensemble
Description
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H2ClF8NO3S and its molecular weight is 379.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications agrochimiques
Les trifluorométhylpyridines (TFMP), comme le composé en question, sont des motifs structuraux clés dans les ingrédients agrochimiques actifs . Les dérivés de TFMP sont principalement utilisés pour protéger les cultures des ravageurs . Le fluazifop-butyl a été le premier dérivé de TFMP introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux produits agrochimiques contenant du TFMP ont reçu des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés de TFMP sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant la partie TFMP ont été approuvés pour la mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques . Les propriétés physicochimiques uniques de l'atome de fluor et les caractéristiques uniques du groupement pyridine contribuent aux activités biologiques des dérivés de TFMP .
Applications vétérinaires
Dans l'industrie vétérinaire, deux produits contenant la partie TFMP ont été approuvés pour la mise sur le marché . Ces produits exploitent probablement les propriétés uniques des dérivés de TFMP pour un traitement efficace de diverses conditions de santé animale .
Synthèse de composés organiques fluorés
Le composé "(3-Chloro-5-(trifluorométhyl)pyridin-2-yl)difluorométhyl trifluorométhanesulfonate" peut servir d'intermédiaire clé pour la synthèse de composés organiques fluorés . Ces composés ont trouvé de nombreuses applications dans divers domaines, notamment les produits agrochimiques, les produits pharmaceutiques et les matériaux fonctionnels .
Développement de médicaments approuvés par la FDA
Des médicaments contenant un groupe trifluorométhyle ont été approuvés par la FDA au cours des 20 dernières années . Le groupe trifluorométhyle, tel qu'on le trouve dans le composé en question, est un pharmacophore clé dans ces médicaments .
Inhibition de l'enzyme transcriptase inverse
Une molécule avec un groupe -CF3, attaché à un centre stéréogène tertiaire dans un cycle hétéroaliphatique, a présenté une meilleure puissance médicamenteuse pour l'inhibition de l'enzyme transcriptase inverse . Cela suggère des applications potentielles du "this compound" dans le développement de médicaments antiviraux .
Activité fongicide
Des composés similaires au "this compound" ont montré une activité fongicide puissante . Par exemple, un composé ayant une structure similaire avait un effet de contrôle important sur la rouille du maïs .
Applications futures
Compte tenu des propriétés uniques et des applications polyvalentes des dérivés de TFMP, on s'attend à ce que de nombreuses nouvelles applications du "this compound" soient découvertes à l'avenir .
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It is hypothesized that the compound might interact with its targets, causing changes that affect the normal functioning of the target enzymes .
Biochemical Pathways
It is suggested that the compound might affect the pathways related to the function of its target enzymes, leading to downstream effects .
Result of Action
It is suggested that the compound might have antimicrobial activity, although this activity might be limited .
Analyse Biochimique
Biochemical Properties
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis. Additionally, it can affect the metabolic flux within cells, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism.
Transport and Distribution
Within cells and tissues, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s function, as it may interact with different biomolecules within these compartments.
Propriétés
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF8NO3S/c9-4-1-3(6(10,11)12)2-18-5(4)7(13,14)21-22(19,20)8(15,16)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDINZSKCUNBTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(OS(=O)(=O)C(F)(F)F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF8NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


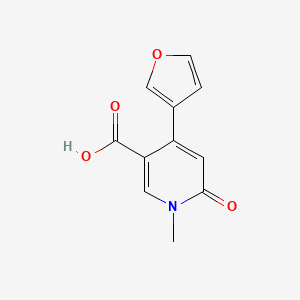
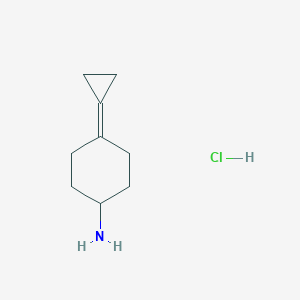
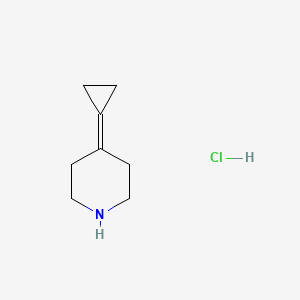

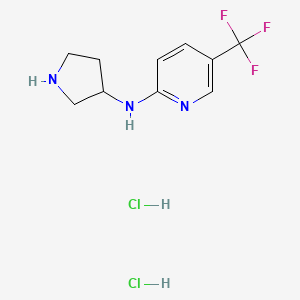
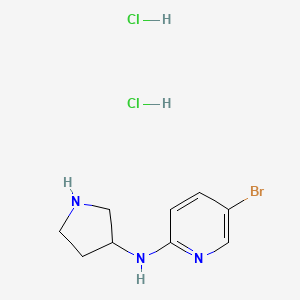
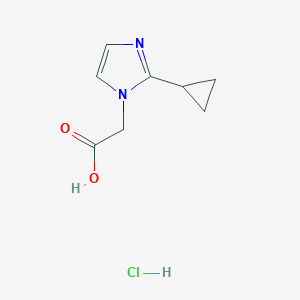
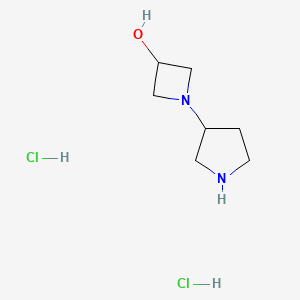

![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)
